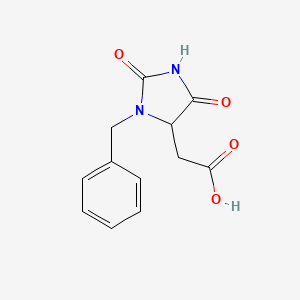

2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Angiotensin Converting Enzyme Inhibition

One significant application of derivatives of "2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid" is in the synthesis of angiotensin converting enzyme (ACE) inhibitors. For instance, Hayashi et al. (1989) synthesized derivatives possessing potent in vitro ACE inhibitory activities, highlighting their potential for antihypertensive treatments (Hayashi et al., 1989).

Conformational Studies and Supramolecular Complexes

Another study by Gerhardt, Tutughamiarso, and Bolte (2012) on hydantoin-5-acetic acid, a close relative to "this compound", focused on its conformational preferences in crystallized form. This research sheds light on its potential use in developing supramolecular complexes, which are crucial for drug design and materials science (Gerhardt et al., 2012).

Antimicrobial Activities

In the realm of antimicrobial research, Youssef et al. (2015) explored the synthesis of derivatives incorporating the imidazolidinone nucleus, evaluating their efficacy against various bacteria and fungi. This work underscores the compound's potential in developing new antimicrobial agents (Youssef et al., 2015).

Enantioselective Synthesis

Aebi and Seebach (1985) utilized derivatives for the enantioselective α-alkylation of aspartic and glutamic acid, demonstrating its application in synthesizing biologically active molecules with specific stereochemistry (Aebi & Seebach, 1985).

Novel Synthetic Pathways

The work of Ghandi, Zarezadeh, and Taheri (2010) exemplifies another application in synthetic chemistry, where the compound was used as a bifunctional starting material in the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides. This underscores its utility in creating new chemical entities (Ghandi et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that the targets could be microbial proteins or enzymes.

Mode of Action

It’s plausible that it interacts with its targets by binding to active sites, thereby inhibiting their function and leading to antimicrobial effects .

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antimicrobial activity , it may lead to the death of microbial cells by disrupting essential cellular processes.

Biochemische Analyse

Biochemical Properties

The chemical structure of 2-(3-Benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid contains an imidazole ring and a carboxyl group, which confer a certain reactivity and unique chemical properties in organic synthesis

Molecular Mechanism

It is known that the compound has a certain reactivity due to its imidazole ring and carboxyl group

Eigenschaften

IUPAC Name |

2-(3-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10(16)6-9-11(17)13-12(18)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFOLAPQPPXIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2690127.png)

![5-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)

![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)

![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)

![2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2690138.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)

![7-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2690143.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)

![4-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2690147.png)

![5-chloro-2-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2690148.png)

![3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)